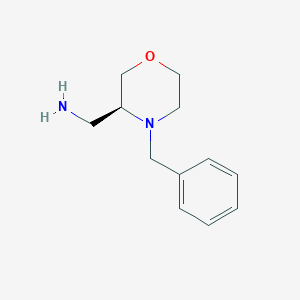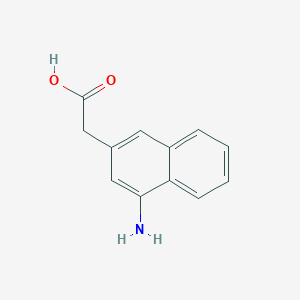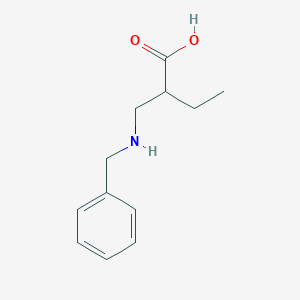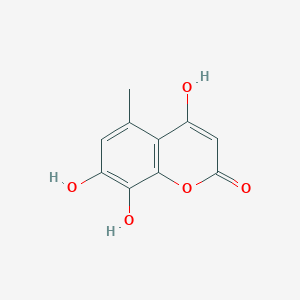![molecular formula C9H16N2OS B15069352 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the efficient formation of the spiro compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms, leading to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, as an anti-ulcer agent, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, thereby promoting the healing of ulcers.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar core structure but lacks the ethyl group at the 4-position.
2,8-Diazaspiro[4.5]decan-1-one: Another spiro compound with a different substitution pattern, showing distinct biological activities.
Uniqueness
4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one stands out due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in its pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.
Propriétés
Formule moléculaire |
C9H16N2OS |
|---|---|
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
4-ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H16N2OS/c1-2-11-8(12)7-13-9(11)3-5-10-6-4-9/h10H,2-7H2,1H3 |
Clé InChI |
VIGNAXBSFSLMOB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)CSC12CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B15069270.png)



![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)








![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
